N-(5-{[1-cyclopentyl-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]sulfamoyl}-1,3,4-thiadiazol-2-yl)acetamide
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Overview
Description
N-(5-{[1-cyclopentyl-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]sulfamoyl}-1,3,4-thiadiazol-2-yl)acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a 1,3,4-thiadiazole ring, which is known for its diverse biological activities, and an imidazolidinone moiety, which contributes to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-{[1-cyclopentyl-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]sulfamoyl}-1,3,4-thiadiazol-2-yl)acetamide typically involves multiple steps:
Formation of the 1,3,4-thiadiazole ring: This can be achieved by reacting thiosemicarbazide with carbon disulfide in the presence of a base such as potassium hydroxide, followed by acidification.
Introduction of the imidazolidinone moiety: This step involves the reaction of the thiadiazole intermediate with an appropriate imidazolidinone derivative under controlled conditions.
Final coupling reaction: The final step involves the coupling of the intermediate with acetamide under suitable conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to streamline the process.
Chemical Reactions Analysis
Types of Reactions
N-(5-{[1-cyclopentyl-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]sulfamoyl}-1,3,4-thiadiazol-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiadiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amine derivatives.
Scientific Research Applications
Chemistry: The compound’s unique structure makes it a valuable intermediate in the synthesis of other complex molecules.
Biology: It has shown potential as an inhibitor of certain enzymes, making it a candidate for further biological studies.
Medicine: The compound’s biological activity suggests potential therapeutic applications, particularly in the treatment of cancer and other diseases.
Industry: Its stability and reactivity make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(5-{[1-cyclopentyl-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]sulfamoyl}-1,3,4-thiadiazol-2-yl)acetamide involves its interaction with specific molecular targets. For example, it has been shown to inhibit the Abl protein kinase, which plays a role in the proliferation of cancer cells . The compound’s structure allows it to bind to the active site of the enzyme, thereby blocking its activity and preventing the growth of cancer cells.
Comparison with Similar Compounds
Similar Compounds
- N-(5-Nitrothiazol-2-yl)-2-((5-((4-(trifluoromethyl)phenyl)amino)-1,3,4-thiadiazol-2-yl)thio)acetamide
- N-(4-acetyl-5-(4-hydroxyphenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl)-acetamide
Uniqueness
N-(5-{[1-cyclopentyl-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]sulfamoyl}-1,3,4-thiadiazol-2-yl)acetamide stands out due to its unique combination of a 1,3,4-thiadiazole ring and an imidazolidinone moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C13H15F3N6O5S2 |
---|---|
Molecular Weight |
456.4 g/mol |
IUPAC Name |
N-[5-[[1-cyclopentyl-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]sulfamoyl]-1,3,4-thiadiazol-2-yl]acetamide |
InChI |
InChI=1S/C13H15F3N6O5S2/c1-6(23)17-9-19-20-11(28-9)29(26,27)21-12(13(14,15)16)8(24)22(10(25)18-12)7-4-2-3-5-7/h7,21H,2-5H2,1H3,(H,18,25)(H,17,19,23) |
InChI Key |
LXHLGKRZGPKBAW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=NN=C(S1)S(=O)(=O)NC2(C(=O)N(C(=O)N2)C3CCCC3)C(F)(F)F |
Origin of Product |
United States |
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